[3-(2-Chlorophenyl)-2-methyl-4-oxochromen-7-yl] acetate
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Overview
Description
[3-(2-Chlorophenyl)-2-methyl-4-oxochromen-7-yl] acetate: is a chemical compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and an acetate ester linked to the chromen-4-one core. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Chlorophenyl)-2-methyl-4-oxochromen-7-yl] acetate typically involves the condensation of 7-hydroxy-4-chromenone with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for about an hour . The resulting intermediate is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the chromenone core can yield dihydro derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new chromenone derivatives with potential biological activities.
Biology: In biological research, [3-(2-Chlorophenyl)-2-methyl-4-oxochromen-7-yl] acetate is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammatory pathways.
Medicine: The compound has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. Its ability to modulate specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [3-(2-Chlorophenyl)-2-methyl-4-oxochromen-7-yl] acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to the modulation of various biochemical pathways, including those involved in inflammation and cell proliferation .
Comparison with Similar Compounds
- [3-(4-Chlorophenyl)-2-methyl-4-oxochromen-7-yl] acetate
- [3-(2-Bromophenyl)-2-methyl-4-oxochromen-7-yl] acetate
- [3-(2-Methylphenyl)-2-methyl-4-oxochromen-7-yl] acetate
Comparison:
- [3-(2-Chlorophenyl)-2-methyl-4-oxochromen-7-yl] acetate is unique due to the presence of the 2-chlorophenyl group, which imparts distinct electronic and steric properties compared to other halogenated derivatives.
- The chlorophenyl group enhances the compound’s ability to participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
- Compared to brominated or methylated analogs, the chlorinated compound exhibits different reactivity and biological activity profiles, which can be leveraged in the design of new therapeutic agents .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[3-(2-chlorophenyl)-2-methyl-4-oxochromen-7-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO4/c1-10-17(13-5-3-4-6-15(13)19)18(21)14-8-7-12(23-11(2)20)9-16(14)22-10/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFOEHRRHUEIPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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